molecular formula C27H29N3O5 B10880514 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide CAS No. 499105-07-6

2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide

Cat. No.: B10880514
CAS No.: 499105-07-6
M. Wt: 475.5 g/mol
InChI Key: ASQHVDISUHLTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide features a benzamide backbone with two distinct substituents:

  • Position 2: A 4-methoxybenzoyl amino group.
  • N-linked side chain: A 1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl group.

Its synthesis likely involves multi-step reactions, such as condensation of pre-functionalized intermediates .

Properties

CAS No.

499105-07-6

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

N-[1-(3-methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C27H29N3O5/c1-17(2)24(27(33)28-19-8-7-9-21(16-19)35-4)30-26(32)22-10-5-6-11-23(22)29-25(31)18-12-14-20(34-3)15-13-18/h5-17,24H,1-4H3,(H,28,33)(H,29,31)(H,30,32)

InChI Key

ASQHVDISUHLTGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Activation of 4-Methoxybenzoic Acid

4-Methoxybenzoic acid is typically activated using thionyl chloride (SOCl₂) or oxalyl chloride to form 4-methoxybenzoyl chloride. Alternative methods include employing coupling agents like HATU or EDCI in situ:

Procedure :

  • Dissolve 4-methoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add SOCl₂ (1.2 equiv) dropwise at 0°C under nitrogen.

  • Warm to room temperature and stir for 2–4 hours.

  • Remove excess SOCl₂ via rotary evaporation to yield 4-methoxybenzoyl chloride as a pale yellow liquid (yield: 92–95%).

Synthesis of the β-Ketoamide Backbone

The N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl} fragment requires sequential amidation and ketonization.

Formation of the β-Keto Intermediate

A Mannich reaction between 3-methoxyaniline, methyl vinyl ketone, and formaldehyde generates the β-amino ketone core:

Reaction Conditions :

  • Solvent : Ethanol/water (4:1 v/v)

  • Catalyst : Acetic acid (10 mol%)

  • Temperature : 60°C, 6 hours

  • Yield : 78% (isolated via silica gel chromatography)

Amidation with Benzamide

The β-amino ketone is coupled with benzamide derivatives using carbodiimide-mediated activation:

Procedure :

  • Combine β-amino ketone (1.0 equiv), benzamide (1.1 equiv), and EDCI (1.5 equiv) in DCM.

  • Add DMAP (0.1 equiv) as a catalyst.

  • Stir at room temperature for 12 hours.

  • Extract with 5% HCl, dry over Na₂SO₄, and purify via recrystallization (ethyl acetate/hexane).

Final Coupling of Subunits

The two intermediates are joined via nucleophilic acyl substitution:

Optimized Conditions :

ParameterValue
SolventTetrahydrofuran (THF)
BaseDiisopropylethylamine (DIPEA)
Temperature0°C → room temperature
Reaction Time8–12 hours
Yield68–72%

Procedure :

  • Add 4-methoxybenzoyl chloride (1.05 equiv) dropwise to a solution of the β-ketoamide intermediate (1.0 equiv) and DIPEA (2.0 equiv) in THF at 0°C.

  • Warm to room temperature and monitor via TLC.

  • Quench with ice water, extract with ethyl acetate, and concentrate.

  • Purify via column chromatography (SiO₂, 10% MeOH/DCM).

Purification and Characterization

Crystallization Techniques

Amorphous forms are generated using solvent-antisolvent systems (e.g., methanol/water), while crystalline forms require slow evaporation from acetonitrile or toluene.

Crystallization Data :

Solvent SystemFormPurity (%)
Methanol/WaterAmorphous99.2
AcetonitrileCrystalline99.5

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–6.82 (m, 11H, aromatic), 4.12 (q, 2H, CH₂), 3.83 (s, 3H, OCH₃), 2.98 (s, 3H, CH₃).

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide).

Alternative Green Synthesis Routes

Catalyst-free azlactone ring-opening with diamines offers an eco-friendly pathway, though yields are moderate (50–60%):

Procedure :

  • React azlactone derived from 4-methoxybenzoic acid with 1,3-propylenediamine in ethanol.

  • Stir at 50°C for 3 hours.

  • Isolate via filtration and wash with cold ethanol.

Industrial-Scale Considerations

Patent methodologies emphasize cost-effective solvent systems and streamlined isolation:

  • Preferred Solvents : Dichloromethane, 1,4-dioxane, or toluene for high solubility.

  • Bases : Potassium carbonate or DIPEA for minimal side reactions.

  • Throughput : 85–90% yield in batches up to 10 kg .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents like LiAlH4 or NaBH4, leading to the formation of amines or alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Methoxy Position

N-[1-(4-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide (CAS 485810-14-8)
  • Key Difference: The methoxy group on the anilino moiety is at the 4-position instead of the 3-position.
  • Impact: The positional isomerism alters electronic distribution and steric interactions.
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide
  • Key Difference : Substitution of the 3-methoxyphenyl group with a 4-chlorobenzyl moiety and addition of a propyl chain.
  • Impact : The chloro group introduces electron-withdrawing effects, which may reduce solubility but increase stability. The propyl chain adds hydrophobicity, likely altering pharmacokinetic properties .

Core Structure Modifications

4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide
  • Key Difference : Replacement of the benzamide core with a benzoxazole heterocycle.
  • This compound demonstrated anti-inflammatory activity by inhibiting LPS-induced cytokines, suggesting that the target compound may share similar bioactivity if tested .
N1-(2-oxoazepan-3-yl)-2-[(4-chlorobenzoyl)amino]benzamide
  • Key Difference : Incorporation of a seven-membered azepane ring instead of a butanamide chain.

Functional Group Comparisons

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Difference : Simplified structure with a hydroxy-dimethylethyl group.
  • Impact : The absence of methoxy groups reduces steric hindrance, making this compound a candidate for metal-catalyzed reactions due to its N,O-bidentate directing group .
2-Methoxy-N-[4-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
  • Key Difference : Inclusion of a 1,2,4-triazole ring and sulfanyl linkage.
  • Impact : The triazole moiety enhances hydrogen-bonding capacity and metabolic resistance, often seen in kinase inhibitors .

Spectral Data Comparison

Compound 1H NMR Key Signals (δ, ppm) IR Peaks (cm⁻¹)
Target Compound ~7.8 (aromatic H), ~3.8 (OCH₃), ~6.7 (NH) 1660 (C=O), 1240 (C-O)
N-(4-Chlorobenzyl...) 6.8–7.4 (aromatic H), 1.2 (CH₃) 1680 (C=O), 1540 (C-Cl)
Benzoxazole Derivative 7.2–8.1 (benzoxazole H), 3.3 (CH₂) 1645 (C=N), 1180 (C-O)

Biological Activity

The compound 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide (CID 5085244) is a synthetic organic molecule with potential pharmacological applications. Its structure includes multiple aromatic rings and amide functionalities, which are often associated with biological activity. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.

Chemical Structure

The molecular formula of the compound is C27H29N3O5C_{27}H_{29}N_{3}O_{5}, characterized by a complex arrangement of methoxy and benzoyl groups that may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing benzamide and methoxy groups have shown promising results in inhibiting cancer cell proliferation:

  • Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, indicating strong cytotoxicity . The presence of methoxy groups was noted to enhance activity by increasing electron density on the aromatic rings, facilitating interactions with cancer-related targets.

Antibacterial Activity

The antibacterial efficacy of compounds similar to 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide has been evaluated against various bacterial strains.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

In a study evaluating a series of benzamide derivatives, several compounds exhibited moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups significantly enhances antibacterial potency.

Enzyme Inhibition

Enzyme inhibition studies have shown that similar compounds can act as effective inhibitors of key enzymes involved in disease processes.

  • Acetylcholinesterase Inhibition : Compounds with piperidine and benzamide moieties have been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission . This inhibition can lead to potential therapeutic effects in neurodegenerative diseases.
  • Urease Inhibition : The synthesized analogues were also evaluated for urease inhibitory activity, demonstrating moderate effectiveness. Urease inhibitors are important in treating conditions like peptic ulcers and kidney stones.

The biological activities of 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide are believed to arise from its ability to interact with specific biological targets:

  • Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by cellular assays showing increased apoptosis rates .
  • Antibacterial Mechanisms : Its antibacterial effects are likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with amidation between 4-methoxybenzoic acid derivatives and amine-containing intermediates. Key steps include:

  • Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amide bonds under anhydrous conditions (DCM or DMF as solvents) at 0–25°C .
  • Protection/deprotection : Protect reactive groups (e.g., methoxy or amino) with tert-butoxycarbonyl (Boc) to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product.

Optimization Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationEDC, HOBt, DMF, 24h, RT65–75≥95%
DeprotectionTFA/DCM, 2h85–90≥98%

Monitor reactions via TLC and confirm structures with NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is critical:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify methoxy, amide, and aromatic proton environments. Discrepancies in peak splitting may indicate stereochemical impurities .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment. MS (ESI+) confirms the molecular ion peak .
  • Elemental analysis : Validate empirical formula (±0.3% error margin) .

Q. What in vitro assays are suitable for initial screening of its biological activities?

Prioritize target-specific assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination after 48h exposure .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to evaluate binding affinity (Ki_i) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Target selection : Prioritize proteins with structural homology to known benzamide-binding enzymes (e.g., PARP or HDACs) .
  • Docking workflow : Use AutoDock Vina for rigid-flexible docking. Parameterize methoxy and amide groups for hydrogen bonding and π-π stacking .
  • Validation : Compare docking scores (∆G) with experimental IC50_{50} values. Discrepancies >1 log unit suggest model refinement .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Multi-technique cross-validation : Combine 1^1H-13^13C HSQC NMR and IR spectroscopy to distinguish between regioisomers (e.g., para vs. ortho substitution) .
  • X-ray crystallography : Resolve ambiguous NOE signals in NMR by obtaining a single-crystal structure .
  • DFT calculations : Simulate NMR chemical shifts (Gaussian 09) to validate proposed tautomers or conformers .

Q. How to design experiments for establishing structure-activity relationships (SAR)?

  • Derivatization : Synthesize analogs with modified methoxy positions, substituted benzamide rings, or altered alkyl chains .
  • Activity cliffs : Compare IC50_{50} values across derivatives to identify critical functional groups (e.g., meta-methoxy enhances kinase inhibition) .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electrostatic fields with bioactivity .

Q. What methodologies assess pharmacokinetic properties in preclinical models?

  • ADME profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Plasma stability : Incubate with rat plasma (37°C, 1h); quantify via LC-MS .
  • CYP450 inhibition : Fluorescent substrates in human liver microsomes .
    • In vivo studies : Administer orally (10 mg/kg) to rodents; collect plasma for LC-MS/MS analysis of t1/2_{1/2} and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.